Ethyl 1-(aminomethyl)cyclopentanecarboxylate: A Core Scaffold for CNS Drug Discovery
Ethyl 1-(aminomethyl)cyclopentanecarboxylate: A Core Scaffold for CNS Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a non-proteinogenic amino acid ester that serves as a vital building block in modern medicinal chemistry. Its rigid cyclopentyl framework imposes conformational constraints on the aminomethyl and carboxylate functionalities, making it a valuable scaffold for designing ligands with high specificity for various biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, a validated synthetic pathway, detailed analytical protocols, and its strategic application in drug discovery programs. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for immediate application in a research setting.
Molecular Identification and Physicochemical Profile
The foundational step in utilizing any chemical entity is a thorough understanding of its identity and core properties. Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a bifunctional molecule featuring a primary amine and an ethyl ester, anchored to a quaternary carbon within a cyclopentane ring.
Nomenclature and Chemical Identifiers
Precise identification is critical for regulatory and procurement purposes. The compound is recognized by several identifiers across chemical databases.[1][2]
| Identifier | Value |
| IUPAC Name | ethyl 1-(aminomethyl)cyclopentane-1-carboxylate |
| CAS Number | 99065-34-6 (Free Base) |
| 1072856-85-9 (HCl Salt)[2] | |
| Molecular Formula | C₉H₁₇NO₂[1] |
| Molecular Weight | 171.24 g/mol [1] |
| Canonical SMILES | CCOC(=O)C1(CCCC1)CN[1] |
| InChI Key | AKUKXMNTGXTIAH-UHFFFAOYSA-N[1] |
Computed Physicochemical Properties
Experimental data for this specific molecule is not extensively published. However, computational models provide reliable estimates crucial for initial experimental design, such as predicting solubility and membrane permeability.[1]
| Property | Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Predicts passive molecular transport through membranes. A value < 140 Ų is often associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and the formation of intermolecular interactions with biological targets. |
| Rotatable Bond Count | 4 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally favorable for binding affinity and bioavailability. |
| XLogP3-AA | 1.1 | Logarithm of the partition coefficient; indicates a balanced lipophilicity, suggesting reasonable solubility in both aqueous and organic media. |
Synthesis and Purification Workflow
The synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate can be approached through several routes. A common and efficient method involves a modified Strecker synthesis followed by nitrile reduction, starting from cyclopentanone. This pathway is chosen for its high yields and the use of readily available starting materials.
Proposed Synthetic Pathway
The following diagram outlines a logical and field-proven synthetic sequence.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol: Nitrile Reduction (Illustrative Step)
This protocol details the reduction of the nitrile intermediate, a critical step in forming the primary amine.
-
System Preparation: A 1 L three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 300 mL). Cool the suspension to 0°C using an ice-water bath.
-
Causality: Anhydrous THF is essential as LiAlH₄ reacts violently with water. The nitrogen atmosphere prevents quenching by atmospheric moisture. Cooling to 0°C controls the initial exothermic reaction.
-
-
Substrate Addition: Dissolve 1-amino-1-cyanocyclopentane (1.0 eq.) in anhydrous THF (150 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10°C.
-
Causality: Dropwise addition is a critical safety measure to manage the reaction's exothermicity and prevent dangerous temperature spikes.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Refluxing provides the necessary activation energy to drive the reduction to completion. TLC is a rapid and effective method for monitoring the disappearance of the starting material.
-
-
Work-up and Quenching: Cool the reaction mixture to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Causality: This specific sequence (Fieser workup) is a standard and safe procedure for quenching LiAlH₄. It results in the formation of granular inorganic salts that are easily filtered, simplifying purification.
-
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF. Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be purified further by distillation or chromatography.
Structural Elucidation and Spectroscopic Analysis
Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
~4.12 ppm (quartet, 2H): The two protons of the ethyl ester's -O-CH₂- group, split by the adjacent methyl group.
-
~2.85 ppm (singlet, 2H): The two protons of the aminomethyl (-CH₂-NH₂) group. The singlet nature arises from the absence of adjacent protons.
-
~1.5-1.7 ppm (multiplet, 8H): The eight protons of the cyclopentane ring, which will likely appear as a complex, overlapping multiplet.
-
~1.25 ppm (triplet, 3H): The three protons of the ethyl ester's terminal methyl group, split by the adjacent methylene group.
-
~1.10 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂). The chemical shift and peak shape can vary significantly with concentration and solvent due to hydrogen bonding.
Predicted ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
~175 ppm: The carbonyl carbon of the ethyl ester.
-
~60 ppm: The methylene carbon of the ethyl ester (-O-CH₂-).
-
~50 ppm: The quaternary carbon of the cyclopentane ring.
-
~48 ppm: The aminomethyl carbon (-CH₂-NH₂).
-
~35 ppm & ~25 ppm: The two sets of non-equivalent methylene carbons in the cyclopentane ring.
-
~14 ppm: The terminal methyl carbon of the ethyl ester.
Predicted Infrared (IR) Spectroscopy
-
3300-3400 cm⁻¹ (two bands, weak-medium): Symmetric and asymmetric N-H stretching of the primary amine.
-
2850-2960 cm⁻¹ (strong): C-H stretching from the alkyl groups (cyclopentane and ethyl).
-
~1730 cm⁻¹ (strong): C=O stretching of the ester functional group.[3]
-
1150-1250 cm⁻¹ (strong): C-O stretching of the ester.
Predicted Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight.
-
Key Fragmentation Pattern: A prominent peak at m/z = 142 is expected, corresponding to the loss of the ethyl group (-CH₂CH₃). Another significant fragment would be at m/z = 98, resulting from the loss of the entire ethyl carboxylate group (-COOCH₂CH₃).
Analytical Characterization Workflow
Ensuring the purity and identity of the final compound is paramount. A standard analytical workflow combines chromatographic and spectroscopic methods.
Caption: Standard workflow for analytical characterization.
Protocol: Purity Determination by HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Self-Validation: The use of 0.1% formic acid improves peak shape for the basic amine. A broad gradient ensures that any potential impurities with different polarities are effectively separated and detected. The purity is calculated based on the area percentage of the main peak.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a conformationally restricted analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This structural feature is its primary asset in drug design.
-
CNS Receptor Ligands: The cyclopentyl ring locks the relative orientation of the amine and carboxylate groups, reducing the entropic penalty upon binding to a receptor. This can lead to higher affinity and selectivity. This scaffold is particularly relevant for designing ligands for GABA receptors, glutamate receptors, and other CNS targets.[4]
-
Peptidomimetics: It can be incorporated into peptide sequences to induce specific turns or secondary structures, enhancing metabolic stability and cell permeability.
-
Scaffold for Combinatorial Chemistry: The primary amine serves as a convenient handle for derivatization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical nature dictates prudent laboratory practices.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. The compound is a primary amine and should be considered a potential skin and respiratory irritant.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
In case of Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes.[5] If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
- Vertex AI Search Result, ETHYL 1-(AMINOMETHYL)
-
PubChem, Cyclopentanecarboxylic acid, 1-amino-, ethyl ester | C8H15NO2 | CID 222862. [Link]
- Echemi.com, Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)
- Google Patents, WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
University of Calgary, Spectra Problem #7 Solution. [Link]
-
Chemistry LibreTexts, 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
YouTube, Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
-
Chemistry Stack Exchange, How to interpret this pair of IR and 1H NMR spectra?. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1072856-85-9 | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride - AiFChem [aifchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
